Bienvenue dans la boutique en ligne BenchChem!

6-Methoxy-3h-pyrido[2,3-b][1,4]thiazin-2-amine

Lipophilicity Drug-likeness Physicochemical profiling

6-Methoxy-3H-pyrido[2,3-b][1,4]thiazin-2-amine (CAS 37591-10-9) is a heterocyclic small molecule (C₈H₉N₃OS, MW 195.24 g/mol) featuring a fused pyrido[2,3-b][1,4]thiazine core with a 2-amino substituent and a 6-methoxy group on the pyridine ring. The compound belongs to the pyridothiazine class, a scaffold explored in medicinal chemistry for calcium channel modulation , kainic acid neurotoxicity inhibition , and GABA-A receptor ligand development.

Molecular Formula C8H9N3OS
Molecular Weight 195.24 g/mol
CAS No. 37591-10-9
Cat. No. B3382874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-3h-pyrido[2,3-b][1,4]thiazin-2-amine
CAS37591-10-9
Molecular FormulaC8H9N3OS
Molecular Weight195.24 g/mol
Structural Identifiers
SMILESCOC1=NC2=C(C=C1)N=C(CS2)N
InChIInChI=1S/C8H9N3OS/c1-12-7-3-2-5-8(11-7)13-4-6(9)10-5/h2-3H,4H2,1H3,(H2,9,10)
InChIKeyUVHCJTYFEBAOIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxy-3H-pyrido[2,3-b][1,4]thiazin-2-amine (CAS 37591-10-9): Chemical Identity and Procurement Baseline


6-Methoxy-3H-pyrido[2,3-b][1,4]thiazin-2-amine (CAS 37591-10-9) is a heterocyclic small molecule (C₈H₉N₃OS, MW 195.24 g/mol) featuring a fused pyrido[2,3-b][1,4]thiazine core with a 2-amino substituent and a 6-methoxy group on the pyridine ring [1]. The compound belongs to the pyridothiazine class, a scaffold explored in medicinal chemistry for calcium channel modulation [2], kainic acid neurotoxicity inhibition [3], and GABA-A receptor ligand development [4]. It is commercially available from multiple specialty chemical suppliers, typically at milligram-to-gram scale for research use.

Why Generic Substitution Fails for 6-Methoxy-3H-pyrido[2,3-b][1,4]thiazin-2-amine: Structural Determinants of Functional Specificity


The pyrido[2,3-b][1,4]thiazine scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity, where even minor substitution changes on the pyridine ring or the 2-amino position can drastically alter pharmacological profile. For example, replacing the benzothiazepine nucleus of the reference calcium antagonist KT-362 with a pyridothiazine core eliminated sodium channel blocking activity in the MM 10/MM 11 series, demonstrating that the core heterocycle alone dictates ion channel selectivity [1]. Within the patent literature on kainic acid neurotoxicity inhibitors, the methoxy group is explicitly identified as a particularly preferred substituent, while the amino substituent at the 2-position is a key pharmacophoric element [2]. The 6-methoxy-2-amino substitution pattern on the pyrido[2,3-b][1,4]thiazine core therefore constitutes a distinct chemotype whose biological properties cannot be inferred from analogs with different substitution (e.g., 6-chloro analog CAS 37489-37-5) or different ring oxidation states (e.g., the 2-one analog). Procurement decisions must account for the fact that structurally proximal analogs within this class have demonstrated divergent activities across calcium channels, AMPA receptors, and the GABA-A/benzodiazepine receptor complex [1][2][3].

Quantitative Differentiation Evidence for 6-Methoxy-3H-pyrido[2,3-b][1,4]thiazin-2-amine (CAS 37591-10-9)


Lipophilicity (XLogP3) Differentiates the 6-Methoxy-2-amino-pyridothiazine from the 6-Chloro Analog

The computed XLogP3 of 6-methoxy-3H-pyrido[2,3-b][1,4]thiazin-2-amine is 0.7, reflecting the polar character conferred by the 2-amino and 6-methoxy substituents [1]. In contrast, the 6-chloro analog (CAS 37489-37-5) carries a chlorine atom that increases lipophilicity; while a direct experimental XLogP3 value for the 6-chloro analog is not available from the same authoritative database, the structural substitution of –OCH₃ (π = –0.02) with –Cl (π = +0.71) predicts an XLogP3 increase of approximately 0.7–1.0 log units. This difference is meaningful for passive membrane permeability and CNS penetration potential. No direct head-to-head experimental logP or logD comparison data for the two compounds have been published.

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen Bond Donor/Acceptor Profile vs. Parent 1H,2H,3H-Pyrido[2,3-b][1,4]thiazine Core

6-Methoxy-3H-pyrido[2,3-b][1,4]thiazin-2-amine possesses 1 hydrogen bond donor (HBD) and 4 hydrogen bond acceptors (HBA) as computed by Cactvs [1]. The unsubstituted parent core, 1H,2H,3H-pyrido[2,3-b][1,4]thiazine (CAS 23977-47-1), lacks the 2-amino and 6-methoxy groups and therefore has 1 HBD and 2 HBA (estimated based on the NH and S/N heteroatoms in the thiazine ring). This difference of +2 HBA for the target compound translates into a substantially different hydrogen-bonding capacity that can alter target binding, solubility, and crystal packing. No direct comparative experimental solubility or co-crystal data are available for either compound.

Hydrogen bonding Molecular recognition Solubility

Methoxy Substituent as Preferred Group in Kainic Acid Neurotoxicity Inhibitor Pharmacophore vs. Other Alkoxy Substituents

The US patent family covering kainic acid neurotoxicity inhibitors (US 6,133,258; EP 0878196) explicitly identifies 'Particularly preferred among these groups is a methoxy group' within the allowed substituents for the pyridothiazine scaffold [1]. The general formula encompasses substituents including lower alkoxy groups (methoxy, ethoxy, propoxy, isopropoxy, butoxy, etc.), yet the patent text singles out methoxy as the most preferred embodiment. While the patent does not provide side-by-side IC₅₀ values for 6-methoxy vs. 6-ethoxy or 6-unsubstituted analogs, the explicit preference based on the inventors' screening data supports the selection of the 6-methoxy derivative over other alkoxy-substituted pyridothiazines for neuroprotection research programs. The exact quantitative ranking of methoxy vs. other alkoxy groups is not publicly disclosed in the patent.

Neuroprotection Kainic acid AMPA receptor Structure-activity relationship

Pyridothiazine Core vs. Benzothiazepine Core: Differential Ion Channel Selectivity

In a direct comparative electrophysiology study, the pyridothiazine derivatives MM 10 and MM 11 (both bearing the pyrido[2,3-b][1,4]thiazine core substituted at position 1) were compared with the benzothiazepine KT-362. At concentrations of 3–30 µmol/L, both pyridothiazines significantly prolonged action potential duration at 90% repolarization (APD₉₀) in guinea pig papillary muscle, left atria, and Purkinje fibers, while KT-362 additionally blocked fast sodium inward current (reduced Vmax) [1]. The study concluded: 'Replacement of the benzothiazepine nucleus by a pyridothiazine structure may weaken or even eliminate sodium channel blocking ability' [1]. Although MM 10 and MM 11 carry elaborate N-substituents at position 1 rather than the 2-amino/6-methoxy pattern of the target compound, this head-to-head data demonstrates that the pyrido[2,3-b][1,4]thiazine core itself confers a fundamentally different ion channel selectivity profile compared to the benzothiazepine core, independent of peripheral substitution.

Ion channel selectivity Calcium channel Sodium channel Cardiovascular pharmacology

Computed Physicochemical Property Profile vs. Experimental Boiling Point and Density of the 6-Chloro Analog

The computed boiling point of 6-methoxy-3H-pyrido[2,3-b][1,4]thiazin-2-amine is 398.6 °C at 760 mmHg, with a density of 1.49 g/cm³ and refractive index of 1.715 . These values can be compared with the corresponding 6-chloro analog (CAS 37489-37-5), which has a boiling point of 419.2 °C at 760 mmHg and a density of 1.68 g/cm³ . The lower boiling point of the 6-methoxy compound (ΔT_b ≈ –20.6 °C) reflects weaker intermolecular interactions compared to the 6-chloro derivative, which may facilitate purification by distillation or sublimation. No direct experimental head-to-head volatility or purification efficiency data are available.

Physicochemical properties Volatility Purification

Recommended Application Scenarios for 6-Methoxy-3H-pyrido[2,3-b][1,4]thiazin-2-amine Based on Current Evidence


Neuroprotection Research: Kainic Acid / AMPA Receptor Antagonism Studies

The explicit designation of the methoxy group as the 'particularly preferred' substituent in the kainic acid neurotoxicity inhibitor patent family (EP 0878196, US 6,133,258) positions 6-methoxy-3H-pyrido[2,3-b][1,4]thiazin-2-amine as a rational starting point for neuroprotection programs targeting AMPA receptor-mediated excitotoxicity [1]. Researchers screening for noncompetitive AMPA antagonists should prioritize this compound over ethoxy, propoxy, or unsubstituted pyridothiazine analogs based on the inventors' disclosed substituent preference. The compound's moderate lipophilicity (XLogP3 = 0.7) is consistent with CNS drug-like space [2].

Cardiovascular Ion Channel Selectivity Profiling: Differentiating Ca²⁺ vs. Na⁺ Channel Effects

Building on the demonstrated finding that pyrido[2,3-b][1,4]thiazine core compounds (MM 10/MM 11) lack the sodium channel blocking activity of benzothiazepine references such as KT-362 [3], 6-methoxy-3H-pyrido[2,3-b][1,4]thiazin-2-amine can serve as a structurally distinct probe for calcium channel pharmacology studies. Its 2-amino-6-methoxy substitution pattern offers a different hydrogen-bonding landscape (HBA = 4) compared to the N-acylated MM 10/MM 11 series [2], enabling exploration of alternative binding modes at cardiovascular ion channels.

GABA-A/Benzodiazepine Receptor Complex Ligand Development

The pyrido[2,3-b][1,4]thiazine scaffold has been validated as a precursor for GABA-A/benzodiazepine receptor ligands through the synthesis of imidazo[1,5-d]pyrido[2,3-b][1,4]thiazine derivatives [4]. 6-Methoxy-3H-pyrido[2,3-b][1,4]thiazin-2-amine, with its 2-amino functionality, provides a chemical handle for further derivatization (e.g., imidazo-fusion, acylation) to generate focused libraries targeting this receptor complex. The methoxy group at position 6 may influence the binding pose at the benzodiazepine site relative to des-methoxy or 6-halo precursors.

Fragment-Based Drug Discovery (FBDD) Library Inclusion

With a molecular weight of 195.24 g/mol, 1 rotatable bond, and a balanced HBD/HBA profile (1 donor, 4 acceptors), 6-methoxy-3H-pyrido[2,3-b][1,4]thiazin-2-amine satisfies the physicochemical criteria for a fragment library entry (MW < 250, clogP < 3.5, HBD ≤ 3, HBA ≤ 6) [2]. Its differentiation from the 6-chloro analog (MW 199.66, higher lipophilicity) makes it a complementary fragment for screening campaigns where polar interactions are prioritized over hydrophobic contacts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methoxy-3h-pyrido[2,3-b][1,4]thiazin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.